molecular formula C10H10N2 B1295172 8-Quinolinamine, 4-methyl- CAS No. 62748-01-0

8-Quinolinamine, 4-methyl-

Cat. No. B1295172
CAS RN: 62748-01-0
M. Wt: 158.2 g/mol
InChI Key: JRIMCEIADALFEE-UHFFFAOYSA-N
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Patent
US04659708

Procedure details

A mixture of 2.6 g of crude 4-cyclohexyl-N-(6-methoxy-4-methyl-8-quinolinyl)-1-piperazinehexanamide in 100 ml of tetrahydrofuran was filtered to remove 0.3 g of white insoluble material. The filtrate, now containing 2.3 g (0.005 mole) of starting material was added dropwise to a cold (-20°) mixture of aluminum chloride and lithium aluminum hydride which had been prepared by adding a cold (-40°) slurry of 1.1 g (0.008 mole) of aluminum chloride in 75 ml of tetrahydrofuran to an equally cold suspension of 0.9 g (0.02 mole) of lithium aluminum hydride in 50 ml of tetrahydrofuran and allowing the mixture to warm to -20°. The reaction mixture was stirred at -20° to 0° for 3 hr and allowed to stand overnight at 4°. To the stirred mixture was added 3.8 ml of 30% sodium hydroxide and enough water to clarify the supernatant, which was then decanted. The residual sticky precipitate was washed with tetrahydrofuran. The supernatant and wash were combined, concentrated in vacuo to remove most of the tetrahydrofuran and taken up in water and ether. The ether layer was washed, dried and concentrated, leaving 2 g of crude product. Recrystallization from 2-propanol afforded 0.9 g (43%) of the purified material, mp 68°-70°.
Name
4-cyclohexyl-N-(6-methoxy-4-methyl-8-quinolinyl)-1-piperazinehexanamide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
starting material
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0.9 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
3.8 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
43%

Identifiers

REACTION_CXSMILES
C1(N2CCN(CCCCCC([NH:20][C:21]3[CH:22]=[C:23](OC)[CH:24]=[C:25]4[C:30]=3[N:29]=[CH:28][CH:27]=[C:26]4[CH3:31])=O)CC2)CCCCC1.[Cl-].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1.O>[CH3:31][C:26]1[C:25]2[C:30](=[C:21]([NH2:20])[CH:22]=[CH:23][CH:24]=2)[N:29]=[CH:28][CH:27]=1 |f:1.2.3.4,5.6.7.8.9.10,11.12|

Inputs

Step One
Name
4-cyclohexyl-N-(6-methoxy-4-methyl-8-quinolinyl)-1-piperazinehexanamide
Quantity
2.6 g
Type
reactant
Smiles
C1(CCCCC1)N1CCN(CC1)CCCCCC(=O)NC=1C=C(C=C2C(=CC=NC12)C)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
starting material
Quantity
2.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
3.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -20° to 0° for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove 0.3 g of white insoluble material
CUSTOM
Type
CUSTOM
Details
had been prepared
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -20°
WAIT
Type
WAIT
Details
to stand overnight at 4°
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was then decanted
WASH
Type
WASH
Details
The residual sticky precipitate was washed with tetrahydrofuran
WASH
Type
WASH
Details
The supernatant and wash
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the tetrahydrofuran
WASH
Type
WASH
Details
The ether layer was washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
leaving 2 g of crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from 2-propanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=NC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.